Predicted pKa Differentiation: 4‑(Dimethylphosphoryl)isoquinoline vs. Unsubstituted Isoquinoline
The electron‑withdrawing dimethylphosphoryl group at the 4‑position markedly reduces the basicity of the isoquinoline nitrogen. The predicted pKa of 4‑(dimethylphosphoryl)isoquinoline is 3.22 ± 0.10 , while unsubstituted isoquinoline exhibits a literature pKa of approximately 5.14 [1]. This represents a decrease of ~1.9 pKa units, reflecting substantially weaker basicity.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the isoquinoline nitrogen |
|---|---|
| Target Compound Data | pKa = 3.22 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted isoquinoline: pKa ≈ 5.14 (literature) |
| Quantified Difference | ΔpKa ≈ –1.9 (less basic by ~80‑fold in proton affinity) |
| Conditions | Computational prediction (ChemicalBook); unsubstituted isoquinoline pKa from standard reference data |
Why This Matters
Procurement of the 4‑phosphorylated derivative instead of unsubstituted isoquinoline is essential when reduced basicity is required, e.g., to avoid protonation at physiological pH or to alter salt‑formation behaviour during purification and formulation.
- [1] Haynes, W. M. (ed.) CRC Handbook of Chemistry and Physics, 97th ed. Isoquinoline pKa ≈ 5.14. CRC Press, 2016. View Source
